molecular formula C14H9NO2 B1600440 Acridine-4-carboxylic Acid CAS No. 31327-97-6

Acridine-4-carboxylic Acid

Cat. No.: B1600440
CAS No.: 31327-97-6
M. Wt: 223.23 g/mol
InChI Key: NBIUCDPMOWCGIG-UHFFFAOYSA-N
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Properties

IUPAC Name

acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUCDPMOWCGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456642
Record name Acridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31327-97-6
Record name Acridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Methylacridine Derivatives

A well-documented method for preparing acridine carboxylic acids involves the oxidation of methyl-substituted acridines. For example, acridine-9-carboxylic acid is synthesized by oxidizing 9-methylacridine using an oxidizing agent, catalyst, and solvent under controlled temperature and microwave irradiation. This approach can be adapted for this compound by selecting appropriate methylacridine isomers.

Parameter Details
Starting material 9-methylacridine (or positional isomer)
Oxidizing agent tert-butyl hydroperoxide
Oxidation catalyst Vanadyl acetylacetonate
Solvent Chloroform
Temperature 80–120 °C
Reaction time 1–3 hours
Heating method Microwave irradiation (200–350 W)
Work-up Cooling, filtration, recrystallization in ethanol
  • Stepwise Procedure :

    • Divide methylacridine into portions.
    • Sequentially add portions to the reaction mixture containing oxidant, catalyst, and solvent.
    • Heat and react under microwave irradiation with intermittent cooling.
    • Filter to obtain crude product.
    • Recrystallize in ethanol to purify the acridine carboxylic acid.
  • Remarks :

    • Although this method is reported for acridine-9-carboxylic acid, it provides a framework adaptable to this compound by using 4-methylacridine as the starting material.
    • Microwave-assisted oxidation improves reaction efficiency and yield.

Classical Synthetic Routes to Acridine Derivatives

Several classical synthetic methods for acridine and its derivatives can be adapted to prepare this compound:

  • Ullmann Synthesis : Condensation of primary amines with aromatic aldehydes or carboxylic acids in the presence of catalysts to form acridine skeletons.
  • Bernthsen Synthesis : Reaction of diphenylamine with carboxylic acids in the presence of zinc chloride to yield 9-substituted acridines.
  • Friedlander Synthesis : Cyclization involving anthranilic acid salts and cyclic ketones to form methyl-substituted acridines.

While these methods focus on acridine core formation, functionalization at the 4-position to introduce the carboxylic acid group requires further steps such as selective oxidation or directed substitution.

Solid-Phase Synthesis for Derivatives

For this compound derivatives, solid-phase synthesis techniques have been employed, especially in medicinal chemistry for preparing DNA-binding agents. These methods start from this compound as a building block and involve:

  • Coupling reactions using phosphoramidite chemistry.
  • Protection/deprotection cycles.
  • Oxidation and capping steps to assemble complex derivatives.

These approaches are more relevant for derivative synthesis rather than the initial preparation of this compound itself.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Microbial Isolation Pseudomonas aeruginosa culture Fermentation media Standard fermentation Natural product, bioactive compound Scale-up and yield challenges
Oxidation of Methylacridine 4-methylacridine (hypothetical) tert-butyl hydroperoxide, vanadyl acetylacetonate Microwave heating 80–120 °C Efficient, microwave-assisted Requires positional isomer
Ullmann/Bernthsen/Friedlander Aromatic amines, aldehydes, carboxylic acids ZnCl2, acids, amines High temperature cyclization Established acridine synthesis Multi-step, functionalization needed
Solid-phase synthesis (for derivatives) This compound Phosphoramidites, coupling agents Multiple reaction cycles Rapid derivative synthesis Not for initial acid preparation

Chemical Reactions Analysis

Oxidation Reactions

Acridine-4-carboxylic acid undergoes oxidation at the acridine core or the carboxylic acid group, depending on reagents and conditions:

Reaction TypeReagents/ConditionsProductsReferences
Ring oxidationKMnO₄ (alkaline media)Quinoline-2,3-dicarboxylic acid
Carboxylic acid oxidationCrO₃ or KMnO₄ (acidic media)Acridone derivatives
  • Mechanistic Insight : Dichromate or permanganate oxidizes the acridine ring to yield quinoline dicarboxylic acid via oxidative cleavage of the central pyridine ring . The carboxylic acid group can further oxidize to form acridone under strong acidic conditions.

Reduction Reactions

Reductive transformations target the aromatic system or functional groups:

Reaction TypeReagents/ConditionsProductsReferences
Aromatic ring reductionH₂ (catalytic hydrogenation)9,10-Dihydroacridine derivatives
Carboxylic acid reductionLiAlH₄ or NaBH₄Acridine-4-methanol
  • Selectivity : Catalytic hydrogenation selectively reduces the benzene rings while preserving the pyridine ring . Reduction of the carboxylic acid group to a hydroxymethyl group requires strong hydride donors like LiAlH₄.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the acridine ring:

Reaction TypeReagents/ConditionsProductsReferences
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)2- or 7-Nitroacridine derivatives
Nucleophilic substitutionAlkyl halides (quaternization)9-Alkylacridinium salts
HalogenationCl₂ or Br₂ (with catalysts)4-Haloacridinecarboxylic acids
  • Positional Reactivity : Electrophiles preferentially attack the 2- or 7-positions of the benzenoid rings due to electron density distribution . Nucleophilic substitutions favor the 9-position, which exhibits lower electron density .

Decarboxylation Reactions

The carboxylic acid group participates in radical-mediated decarboxylation under photocatalytic conditions:

Reaction TypeReagents/ConditionsProductsReferences
Photocatalytic decarboxylationAcridine photocatalyst, UV lightAlkyl radicals for C–S bond formation
  • Mechanism : A proton-coupled electron transfer (PCET) process in the photoexcited acridine–carboxylic acid complex generates an alkyl radical after decarboxylation . This radical intermediates in bond-forming reactions, such as thiolation, to produce sulfones or sulfonamides .

Functional Group Interconversion

The carboxylic acid moiety enables derivatization into esters, amides, or anhydrides:

Reaction TypeReagents/ConditionsProductsReferences
EsterificationROH, H⁺ (acid-catalyzed)Acridine-4-carboxylate esters
Amide formationSOCl₂ followed by aminesAcridine-4-carboxamides

Photochemical Reactions

UV-induced reactions exploit the acridine core’s photophysical properties:

Reaction TypeReagents/ConditionsProductsReferences
PhotoalkylationUV light, n-pentanoic acid9-n-Butylacridine derivatives
  • Application : Photochemical alkylation facilitates the synthesis of alkylated acridines for medicinal chemistry .

Scientific Research Applications

Anticancer Applications

Acridine-4-carboxylic acid and its derivatives have shown promising results as anticancer agents. The compound acts primarily through intercalation into DNA, disrupting topoisomerase activity, which is crucial for DNA replication and repair.

Clinical Trials

One notable derivative, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), is currently in clinical trials as an anticancer drug. It has demonstrated efficacy against various cancer cell lines, including those resistant to conventional therapies .

Case Studies

A study evaluated a series of acridine analogues against human Jurkat leukemia cells. The results indicated that while some derivatives were less cytotoxic than DACA, others exhibited enhanced cytotoxicity against specific mutant lines, suggesting a structure-activity relationship that could guide future drug design .

Antimicrobial Properties

This compound derivatives have also been tested for their antimicrobial activities.

Research Findings

Research has shown that certain acridine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains .

Antiviral Applications

Recent studies have explored the potential of acridine derivatives as antiviral agents, particularly against viruses like Hepatitis C.

Case Studies

In one study, N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide derivatives of acridone-4-carboxylic acid were identified as effective inhibitors of Hepatitis C virus replication with high selectivity indexes . This highlights their potential as therapeutic agents in viral infections.

Thermal Stabilization of DNA Probes

This compound has been utilized to enhance the thermal stability of short oligodeoxynucleotide (ODN) probes.

Research Findings

A study demonstrated that attaching acridine-4-carboxamide intercalators to ODNs significantly increased their melting temperature, improving their utility in genetic assays and diagnostics . This application could enhance the specificity and sensitivity of molecular probes used in detecting genetic mutations.

Summary Table of Applications

ApplicationMechanismNotable Compounds/DerivativesReference
AnticancerDNA intercalationDACA
AntimicrobialDNA intercalationVarious acridine derivatives
AntiviralInhibition of viral replicationN-(pyridin-4-yl)-amide
Thermal StabilizationIncreased melting temperatureAcridine-4-carboxamide

Mechanism of Action

Comparison with Similar Compounds

Acridine-4-carboxylic acid can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.

Biological Activity

Acridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, virology, and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Acridine derivatives, including this compound, primarily exert their biological effects through intercalation into DNA. This intercalation disrupts normal DNA function and can inhibit enzymes such as topoisomerases , which are crucial for DNA replication and transcription. The binding affinity of acridine derivatives to duplex DNA has been shown to be high, making them effective as potential therapeutic agents against various diseases .

Key Mechanisms:

  • Intercalation : Insertion between base pairs of DNA, leading to structural distortion.
  • Topoisomerase Inhibition : Preventing the relaxation of supercoiled DNA, thus hindering replication and transcription processes .
  • Antiviral Activity : Some derivatives have shown efficacy against viral enzymes, such as the NS3 helicase of Hepatitis C virus (HCV) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Studies have identified that:

  • The presence of specific substituents on the acridine ring can enhance cytotoxicity and selectivity against cancer cell lines.
  • Compounds with larger steric groups generally exhibit reduced activity compared to their less bulky counterparts .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. For instance, the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative in clinical trials, has demonstrated significant cytotoxicity against various cancer cell lines. In vivo studies indicated its effectiveness against tumors resistant to other topoisomerase II inhibitors .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, indicating its potential use in treating bacterial infections .

Antiviral Activity

The antiviral potential of acridine derivatives has been explored extensively. For example, certain derivatives have demonstrated inhibition of RNA replication in HCV with promising selectivity indexes, suggesting their utility as antiviral agents .

Case Studies

  • Inhibition of HCV NS3 Helicase :
    • A study evaluated various acridone derivatives for their ability to inhibit HCV helicase. Four compounds were identified with IC50 values ranging from 3 µM to 20 µM, demonstrating their potential as antiviral agents .
  • Cytotoxicity Against Cancer Cell Lines :
    • A series of acridine-substituted analogues were tested against human Jurkat leukemia cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to DACA itself, particularly in wild-type cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target IC50 Values Notes
AnticancerJurkat leukemia cellsVaries (≤10 µM)Effective against topoisomerase II resistant cells .
AntiviralHCV NS3 helicase3 - 20 µMSelective inhibitors identified .
AntibacterialStaphylococcus aureusSignificant activityEffective against Gram-positive bacteria .

Q & A

Q. What are the best practices for presenting ACA-related data in peer-reviewed manuscripts?

  • Follow STROBE or ARRIVE guidelines :
  • Methods : Detail synthetic routes, spectral acquisition parameters, and statistical tests.
  • Results : Use tables for IC₅₀ values and figures for structural models.
  • Discussion : Contrast findings with prior ACA studies and propose mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Acridine-4-carboxylic Acid

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